molecular formula C7H4Cl2F3N B8749870 2,3-Dichloro-5-(trifluoromethyl)aniline CAS No. 50594-81-5

2,3-Dichloro-5-(trifluoromethyl)aniline

Cat. No. B8749870
CAS RN: 50594-81-5
M. Wt: 230.01 g/mol
InChI Key: QVGXDVUFEAAYHW-UHFFFAOYSA-N
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Patent
US04220468

Procedure details

A solution of sodium nitrite (39 g.) in water (85 ml.) is added over 1 hour to a solution of 5-amino-3,4-dichloro-α,α,α-trifluorotoluene (117.5 g., 0.51 mol) in 1700 ml. concentrated hydrochloric acid at -6° C. and the solution stirred for 1 hour then filtered. The filtrate is added to a solution of cuprous chloride (76.5 g.) in concentrated hydrochloric acid (500 ml.) over 5 minutes at 0° to 8° C. and gradually heated to 80° C. over 80 minutes. The reaction mixture is cooled to 35° C. and extracted with hexane (2×300 ml.). The extract is washed with water, 2% sodium hydroxide solution, dried and distilled to give 3,4,5-trichloro-α,α,α-trifluorotoluene (70 g., 55%) b.p. 82°-86° C./10 mm, 95% pure.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
117.5 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:7]([Cl:17])=[C:8]([Cl:16])[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1.[ClH:18]>O>[Cl:18][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([Cl:16])[C:7]=1[Cl:17] |f:0.1|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
117.5 g
Type
reactant
Smiles
NC=1C(=C(C=C(C1)C(F)(F)F)Cl)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
ADDITION
Type
ADDITION
Details
The filtrate is added to a solution of cuprous chloride (76.5 g.) in concentrated hydrochloric acid (500 ml.) over 5 minutes at 0° to 8° C.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 35° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (2×300 ml.)
WASH
Type
WASH
Details
The extract is washed with water, 2% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1Cl)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.